(S)-Norduloxetine

Description

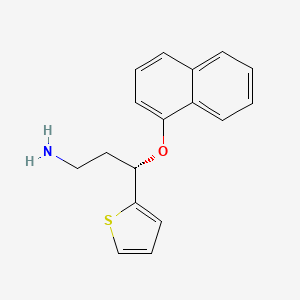

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NOS/c18-11-10-16(17-9-4-12-20-17)19-15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16H,10-11,18H2/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXLKLOJDLMZFC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(CCN)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H](CCN)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178273-35-3 | |

| Record name | N-Desmethylduloxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178273353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLDULOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3S58SVQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Enantioselective Pathways for S Norduloxetine

Stereocontrolled Synthesis Strategies for the (S)-Enantiomer

Achieving high enantiopurity is critical for the biological activity of chiral compounds like (S)-Norduloxetine. Several sophisticated synthetic approaches have been developed to control the stereochemistry during the synthesis of its key intermediates.

Asymmetric Synthesis Approaches for Chiral Intermediates

Metal-catalyzed asymmetric synthesis has proven to be a powerful tool for generating chiral building blocks. For instance, iridium-catalyzed enantioselective hydrogenation of β-amino ketones has been successfully employed to produce chiral γ-amino alcohols, which are crucial intermediates for drugs such as (S)-duloxetine and, by extension, its analogues. These reactions, often utilizing chiral phosphine (B1218219) ligands, can achieve high yields and exceptional enantiomeric excesses (ee), frequently exceeding 99% researchgate.netnih.gov.

Another notable approach involves organocatalysis. A telescoped continuous flow process has been reported for the enantioselective synthesis of duloxetine (B1670986) precursors, employing a transition-metal-free strategy. This method utilizes asymmetric allylboration of aldehydes with a polymer-supported chiral phosphoric acid catalyst, followed by selective epoxidation. This sequence efficiently introduces asymmetry and provides access to valuable chiral intermediates chemrxiv.org.

Table 1: Representative Asymmetric Synthesis Methods for Chiral Intermediates

| Method Type | Catalyst/Reagent | Key Intermediate Type | Typical Yield | Typical Enantiomeric Excess (ee) | Notes |

| Iridium-catalyzed Hydrogenation | [Ir(COD)Cl]₂ / Chiral P,N,N-ligands | Chiral γ-amino alcohols | Up to 99% | >99% | Applicable to various β-amino ketones; suitable for gram-scale synthesis. |

| Organocatalytic Allylboration | Polymer-supported chiral phosphoric acid | 1-aryl-1,3-diols | Not specified | Not specified | Transition-metal-free; continuous flow process. |

| Asymmetric Bioreduction | Ketoreductase (e.g., ChKRED12) | (S)-HEES (Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate) | High | High | NADPH-dependent reduction of β-keto esters. |

Chiral Auxiliary and Catalyst-Mediated Reactions

Catalyst-mediated asymmetric synthesis often relies on the precise design of chiral ligands that coordinate to metal centers, thereby dictating the stereochemical outcome of the reaction. For example, chiral phosphine ligands, such as those based on ferrocene (B1249389) backbones, have demonstrated excellent performance in iridium-catalyzed asymmetric hydrogenations of β-amino ketones researchgate.netnih.gov. These ligands create a specific chiral environment around the metal, guiding the substrate to react in a stereoselective manner.

While specific applications of chiral auxiliaries directly to this compound synthesis are less detailed in the provided literature, the general principles of chiral auxiliary use, such as Evans' oxazolidinones or pseudoephedrine derivatives, are well-established in asymmetric synthesis. These auxiliaries are temporarily attached to a substrate, directing subsequent reactions stereoselectively before being cleaved and recovered tcichemicals.comwikipedia.org.

Enzymatic Resolution Techniques for Precursors and Analogues

Biocatalysis offers an environmentally friendly and highly selective route for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution (EKR) of racemic precursors is a widely adopted strategy. Lipases, such as Candida antarctica lipase (B570770) B, are frequently used for the resolution of racemic secondary alcohols or their ester derivatives. For instance, the enzymatic hydrolysis of racemic esters derived from 3-chloro-1-(thiophen-2-yl)propan-1-one (B1588382) can yield enantiomerically enriched secondary alcohols, which are precursors for serotonin-norepinephrine reuptake inhibitors (SNRIs), including duloxetine and norduloxetine scielo.brscielo.br. These enzymatic methods can achieve good enantioselectivity, typically in the range of 90-95% ee for the resolved alcohol scielo.brscielo.br.

Ketoreductases (KREDs) are also employed for stereoselective bioreductions. For example, ketoreductase ChKRED12 from Chryseobacterium sp. CA49 has been utilized for the stereoselective reduction of ethyl 3-oxo-3-(2-thienyl) propanoate (KEES) to produce (S)-HEES, a key chiral intermediate for duloxetine researchgate.net. Furthermore, immobilized Saccharomyces cerevisiae has been shown to effectively synthesize the duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol with high enantiopurity (>99.0% ee) and yield nih.gov.

Table 2: Enzymatic Resolution and Bioreduction Techniques for Precursors

| Biocatalyst | Substrate | Product | Typical Yield | Typical Enantiomeric Excess (ee) | Notes |

| Candida antarctica lipase B | Racemic 3-chloro-1-(thiophen-2-yl)propyl acetate | Enantiomerically enriched 3-chloro-1-(thiophen-2-yl)propan-1-ol | 10-19% | 90-95% | Hydrolysis of ester precursor. |

| Ketoreductase ChKRED12 (Chryseobacterium sp.) | Ethyl 3-oxo-3-(2-thienyl) propanoate (KEES) | (S)-HEES (Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate) | High | High | Stereoselective bioreduction. |

| Immobilized Saccharomyces cerevisiae | 3-N-methylamino-1-(2-thienyl)-1-propanone | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | 100% | >99.0% | Bioreduction; reusable catalyst. |

| Enzymatic Resolution of Secondary Alcohols | 3-Chloro-1-(2-thienyl)-1-propanol | Optically pure enantiomers of the alcohol | Variable | High | Precursor to (S)-duloxetine and (R)-norduloxetine. |

Synthesis of Radiolabeled this compound for In Vitro Receptor Binding Studies

Radiolabeled compounds are indispensable tools for investigating drug-receptor interactions in vitro, providing quantitative data on binding affinity, specificity, and kinetics. The synthesis of radiolabeled this compound typically involves incorporating a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or fluorine-18 (B77423) (¹⁸F), into the molecule.

The general strategy involves synthesizing a precursor molecule that can be readily labeled or directly labeling this compound itself. For example, tritium labeling often utilizes catalytic hydrogenation of a precursor containing a double bond or a labile group with ³H₂ gas. Carbon-14 labeling can be achieved by incorporating ¹⁴C-labeled building blocks during the synthesis, such as using [¹⁴C]methyl iodide for N-methylation. Fluorine-18, with its short half-life, is typically introduced in the final step of the synthesis via nucleophilic substitution (e.g., using [¹⁸F]fluoride) or electrophilic fluorination.

These radiolabeled analogues are crucial for performing in vitro receptor binding assays, such as saturation binding studies to determine the equilibrium dissociation constant (Kd) and competitive binding assays to determine IC₅₀ values, which indicate the affinity and potency of the radioligand and competing unlabeled compounds, respectively nih.govnih.govrevvity.comoncodesign-services.com. High specific activity and radiochemical purity are paramount for reliable assay results revvity.com.

Derivatization and Chemical Modification for Structure-Activity Relationship (SAR) Research

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of lead compounds by systematically modifying their chemical structures and evaluating the impact on biological activity. This iterative process allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Development of Multi-Target Ligands Incorporating the this compound Scaffold (e.g., SNRI/PDE4 Dual Inhibitors)

The concept of multi-target-directed ligands (MTDLs) has emerged as a promising strategy for treating complex diseases that involve multiple pathological pathways. By designing a single molecule that interacts with several biological targets, MTDLs can offer synergistic therapeutic effects and potentially reduce side effects compared to combination therapies.

The this compound scaffold, known for its potent serotonin (B10506) reuptake inhibition (SRI) activity, has been utilized in the development of dual-target ligands. Specifically, researchers have explored linking the norduloxetine structure to inhibitors of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory and neurological disorders. For example, compounds incorporating both SNRI and PDE4 inhibitory activities have been synthesized by chemically linking norduloxetine derivatives to PDE4 inhibitors via a linker chain researchgate.net.

Molecular Pharmacology and Target Interaction Research of S Norduloxetine

Quantitative Analysis of Neurotransmitter Transporter Binding Kinetics and Selectivity

The affinity and selectivity of (S)-Norduloxetine for monoamine transporters are critical determinants of its therapeutic efficacy. Studies have quantified its interaction with SERT and NET, providing insights into its potency and specificity.

Serotonin (B10506) Transporter (SERT) Interaction Studies (e.g., IC50, Ki Determinations)

Research has established that this compound exhibits high affinity for the human serotonin transporter (SERT). In vitro studies measuring the inhibition of [³H]serotonin uptake have determined its binding affinity. For instance, duloxetine (B1670986), which is primarily the (S)-enantiomer, has demonstrated a low nanomolar affinity for SERT, with reported Ki values around 0.8 nM nih.gov. Other studies have reported experimental pKi values for SERT of 9.1, corresponding to a Ki of approximately 0.08 nM mdpi.com. These findings underscore the potent inhibitory effect of this compound on serotonin reuptake.

Norepinephrine (B1679862) Transporter (NET) Interaction Studies (e.g., IC50, Ki Determinations)

This compound also displays significant affinity for the norepinephrine transporter (NET). Studies quantifying the inhibition of norepinephrine reuptake have indicated a potent interaction with NET. For duloxetine, Ki values for NET have been reported in the range of 7.5 nM nih.gov. Further experimental data suggests a pKi value of 8.27 for NET, translating to an approximate Ki of 0.05 nM mdpi.com. These values highlight this compound's substantial inhibitory capacity at the NET.

Dopamine (B1211576) Transporter (DAT) Binding Assays (if applicable)

Stereoselective Binding Profiles of (S)- and (R)-Enantiomers at Transporters

Duloxetine is administered as the (S)-enantiomer, and consequently, this compound represents the pharmacologically active form. Studies have consistently shown that (S)-duloxetine is a potent inhibitor of both SERT and NET nih.govbiorxiv.org. Comparative studies detailing the binding profiles of the (R)-enantiomer of norduloxetine at these transporters were not found in the provided search results. This indicates that the therapeutic activity is predominantly associated with the (S)-enantiomer, suggesting a significant stereoselective interaction with the target transporters.

Mechanistic Investigations of Transporter Inhibition and Neurotransmitter Reuptake Modulation

Understanding the mechanism by which this compound modulates neurotransmitter reuptake is crucial for elucidating its effects on serotonergic and noradrenergic neurotransmission.

Cellular Uptake and Efflux Studies in Transporter-Expressing Systems

Mechanistic investigations typically employ cell-based assays using systems that stably express specific human monoamine transporters, such as Chinese hamster ovary (CHO) cells or human embryonic kidney (HEK) 293 cells researchgate.netguidetopharmacology.orgfrontiersin.org. These studies assess the ability of a compound to inhibit the uptake of radiolabeled neurotransmitter substrates (e.g., [³H]serotonin or [³H]norepinephrine) into these cells. By measuring the reduction in substrate uptake in the presence of varying concentrations of the compound, IC50 values are determined, quantifying the compound's potency in blocking transporter function. Efflux studies, if performed, would assess the release of neurotransmitters from cells. While these methodologies are standard for characterizing transporter inhibitors like this compound, specific detailed findings from such studies for this compound were not explicitly detailed in the provided search results. However, the established IC50 and Ki values for SERT and NET inhibition directly reflect the outcomes of these cellular uptake inhibition assays.

Data Table: Binding Affinities of Duloxetine (S-Enantiomer) at Monoamine Transporters

| Transporter | Metric | Value | Unit | Reference |

| SERT | Ki | 0.8 | nM | nih.gov |

| NET | Ki | 7.5 | nM | nih.gov |

Note: Data presented for duloxetine, which is primarily the (S)-enantiomer, is used as representative of this compound's activity. Specific comparative data for the (R)-enantiomer was not found.

Electrophysiological Characterization of Transporter Function

Monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft. Electrophysiological techniques, like patch-clamp recordings, are employed to study the function and inhibition of these transporters. Research involving compounds derived from this compound has provided insights into its interaction with these monoamine transporters.

Studies on dual serotonin/norepinephrine reuptake inhibitors (SNRIs) that incorporate the this compound structure have reported specific inhibition profiles. For instance, a compound designated as (S)-15, which is a dual SNRI/PDE4 inhibitor derived from this compound, demonstrated moderate potency in inhibiting serotonin reuptake. Its inhibitory concentration 50% (IC50) value for SERT was reported as 404 nM. In contrast, the same compound exhibited lower potency in inhibiting norepinephrine reuptake, with an IC50 value of 2190 nM for NET nih.gov. These findings suggest a differential affinity for SERT over NET, which is characteristic of some SNRIs.

Table 1: Monoamine Transporter Inhibition by (S)-15 (Derived from this compound)

| Target | IC50 (nM) |

| SERT | 404 |

| NET | 2190 |

Data derived from studies on dual SNRI/PDE4 inhibitors incorporating the this compound structure nih.gov.

Investigation of Off-Target Interactions at Other Receptors and Enzymes

Phosphodiesterase (PDE) Inhibition Profiles (e.g., PDE4D2)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE4, in particular, is a significant target in various therapeutic areas, including inflammatory and neurological disorders.

Research has explored the inhibitory activity of compounds derived from this compound against specific PDE subtypes. For example, the dual SNRI/PDE4 inhibitor (S)-15, which incorporates the this compound moiety, was found to inhibit the PDE4D2 isoform. The inhibition constant (Ki) for PDE4D2 for this compound was reported to be 45 nM nih.gov. This indicates a potent inhibitory effect on PDE4D2, suggesting that derivatives of this compound may possess dual pharmacological activities, impacting both monoamine transporters and phosphodiesterases.

Table 2: Phosphodiesterase-4D2 Inhibition by (S)-15 (Derived from this compound)

| Target | Ki (nM) |

| PDE4D2 | 45 |

Data derived from studies on dual SNRI/PDE4 inhibitors incorporating the this compound structure nih.gov.

Binding to G protein-coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) represent a large family of cell surface receptors involved in a vast array of physiological processes and are a major class of drug targets wikipedia.org. Investigating the binding of a compound to various GPCRs is essential for identifying potential off-target effects that could influence its therapeutic profile.

Specific research findings detailing the binding affinity of this compound to G protein-coupled receptors were not identified within the provided search results. While GPCRs are broadly discussed as important drug targets and the potential for off-target interactions with this receptor class is acknowledged in general pharmacological research nih.govfrontiersin.orgnih.gov, no direct data pertaining to this compound's interaction with specific GPCRs was found.

Preclinical Mechanistic Research Models for S Norduloxetine

In Vitro Cellular Models for Molecular Mechanism Elucidation

In vitro cellular models offer a highly controlled environment for dissecting the molecular pharmacology of (S)-Norduloxetine, allowing for precise measurements of its direct effects on transporter function and cellular processes.

Recombinant Cell Lines Expressing Human Transporters

A fundamental approach in characterizing the mechanism of reuptake inhibitors is the use of recombinant cell lines engineered to express specific human neurotransmitter transporters meduniwien.ac.atmoleculardevices.comfrontiersin.orgnih.govfrontiersin.org. Commonly, human embryonic kidney (HEK293) cells are stably transfected with genes encoding human SERT (hSERT) or human NET (hNET) meduniwien.ac.atfrontiersin.orgnih.gov. These engineered cells become efficient systems for quantifying the inhibitory potency of this compound on transporter function.

The primary assay involves measuring the inhibition of radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) or a fluorescent substrate uptake into these transporter-expressing cells moleculardevices.comfrontiersin.org. By exposing the cells to varying concentrations of this compound in the presence of the labeled substrate, researchers can determine the concentration-dependent blockade of transporter activity. The potency of this compound is typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value.

Table 1: Transporter Inhibition Potency of this compound

| Transporter | IC50 (nM) | Ki (nM) | Reference |

| SERT | 404 | N/A | researchgate.net |

| NET | 2097 | N/A | researchgate.net |

Note: The IC50 values for this compound were reported in a study investigating dual inhibitors where it was part of a larger chemical structure researchgate.net. For comparison, racemic duloxetine (B1670986) has demonstrated Ki values of approximately 0.8 nM for SERT and 7.5 nM for NET nih.gov. These data highlight the role of stereochemistry, with the (S)-enantiomer being the primary driver of therapeutic effects researchgate.netmdpi.com.

Ex Vivo Tissue Preparations for Receptor Occupancy and Neurochemical Analysis

Ex vivo tissue preparations allow for the study of this compound's effects within a more complex biological matrix, retaining tissue architecture and cellular interactions that are lost in isolated cell systems.

Synaptosomal Preparations for Reuptake Assays

Synaptosomes, which are isolated presynaptic nerve terminals, are widely employed to study neurotransmitter reuptake mechanisms in a physiologically relevant context meduniwien.ac.atelifesciences.org. These preparations, derived from brain tissue, maintain the functional integrity of transporters. In these assays, synaptosomes are incubated with radiolabeled neurotransmitters in the presence of different concentrations of this compound. The inhibition of neurotransmitter uptake into the synaptosomes by this compound is then quantified, yielding IC50 or Ki values that reflect its potency in blocking reuptake at the presynaptic terminal.

Brain Slice Electrophysiology

Brain slice electrophysiology is a powerful technique that enables the detailed investigation of synaptic transmission and neuronal excitability within preserved three-dimensional brain tissue networks frontiersin.orgrsc.orgyoutube.com. Brain slices, typically 250-400 μm thick, are maintained in artificial cerebrospinal fluid (aCSF) and allow for the recording of electrical signals, such as postsynaptic potentials and action potentials, from individual neurons or neuronal populations frontiersin.org.

Researchers can apply this compound to the bathing solution or via microfluidic devices to observe its effects on neuronal activity and neurotransmission rsc.org. Studies may focus on how this compound alters the frequency or amplitude of evoked synaptic currents or its impact on the firing rate of specific neuron types. By manipulating the extracellular environment and applying pharmacological agents, this method can reveal the functional consequences of SERT and NET blockade on neuronal circuit activity and neurotransmitter dynamics nih.govfrontiersin.org.

In Vivo Neurochemical Profiling in Animal Models (Focus on Mechanism)

In vivo studies in animal models are indispensable for understanding the pharmacological effects of this compound within a complete biological system, confirming its engagement with targets and its impact on neurochemical balance.

Neurochemical Profiling: In vivo neurochemical profiling involves measuring neurotransmitter levels or their metabolites in specific brain regions of animals following treatment with this compound. Techniques such as microdialysis or in vivo voltammetry allow for the monitoring of extracellular neurotransmitter concentrations, either in real-time or through subsequent analysis of collected samples mdpi.comnih.govnih.gov. These methods are crucial for confirming that this compound effectively increases synaptic levels of serotonin (B10506) and norepinephrine (B1679862) in relevant brain areas, thereby validating its proposed mechanism of action.

Receptor Occupancy Studies: Receptor occupancy (RO) studies are vital for assessing the extent to which a drug engages its molecular targets in the brain. These studies can be conducted using both in vivo and ex vivo methodologies giffordbioscience.compsychogenics.comnih.govrotman-baycrest.on.ca.

In vivo RO: In this approach, animals are administered the test compound, followed by the administration of a radioligand that selectively binds to the target transporter or receptor. The amount of radioligand bound is then measured, and a reduction in binding compared to control animals indicates the degree of target engagement by the test compound.

Ex vivo RO: In ex vivo RO, animals are dosed with the test compound, and subsequently, brain tissue is harvested. These tissue sections are then incubated with a radioligand, and the competition between the drug bound to the target and the radioligand is measured. While informative, ex vivo methods can sometimes underestimate target occupancy due to drug dissociation from the target during the incubation period, making in vivo methods generally more sensitive and consistent nih.govrotman-baycrest.on.ca.

These studies establish a dose-response relationship between this compound administration and its engagement with SERT and NET in vivo, providing critical data for understanding its therapeutic window and mechanism of action.

Compound List:

this compound

Duloxetine

Serotonin (5-HT)

Norepinephrine (NE)

Dopamine (B1211576) (DA)

Cocaine

Fenfluramine

Palonosetron

Tolterodine

Zolmitriptan

Citalopram

Escitalopram

Venlafaxine

Paroxetine

Reboxetine

Tomoxetine

Nisoxetine

Desipramine

Nortriptyline

Protriptyline

Amoxapine

Indatraline

Mephedrone (MMC)

3,4-methylenedioxymethamphetamine (MDMA)

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

Lactate

Glutamate

GABA (γ-aminobutyric acid)

Acetylcholine

Glycine

Mesembrine

Mesembrenone

Microdialysis Studies of Extracellular Neurotransmitter Levels

Microdialysis is a neurochemical technique used to measure the concentration of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in freely moving or anesthetized animals conicet.gov.arsygnaturediscovery.commdpi.com. This method involves the implantation of a microdialysis probe, which contains a semi-permeable membrane, into the target brain area. A perfusion fluid is passed through the probe, allowing for the diffusion of extracellular substances into the probe and subsequent collection of dialysate samples for analysis conicet.gov.armdpi.com.

This technique is instrumental in assessing the direct impact of compounds like this compound on the extracellular levels of key neurotransmitters, particularly serotonin (5-HT) and norepinephrine (NE), which are its primary targets wikipedia.orgnih.govnih.gov. By measuring neurotransmitter concentrations before and after the administration of this compound, researchers can quantify the extent to which it modulates their release or reuptake. For instance, studies involving other SNRIs have demonstrated that these agents can increase extracellular levels of both serotonin and norepinephrine in various brain regions researchgate.net. While specific quantitative data for this compound using microdialysis was not detailed in the provided search results, the methodology is well-established for evaluating the neurochemical effects of reuptake inhibitors sygnaturediscovery.comnih.gov.

The general application of microdialysis in this context involves:

Local Administration: Reverse microdialysis can be used to administer the compound directly into the brain tissue, allowing for localized effects to be studied conicet.gov.ar.

Neurotransmitter Measurement: The dialysate is analyzed using sensitive techniques like HPLC to quantify neurotransmitter concentrations, providing real-time data on their extracellular dynamics sygnaturediscovery.commdpi.com.

Pathway Dissection: By measuring multiple neurotransmitters simultaneously, researchers can infer interactions between different neurochemical systems influenced by the compound sygnaturediscovery.com.

Receptor Occupancy Studies Using Imaging Techniques (e.g., PET Ligands for SERT/NET)

Positron Emission Tomography (PET) is a powerful imaging technique that allows for the in vivo quantification of target engagement, such as the occupancy of neurotransmitter transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET) nih.govnih.govturkupetcentre.netualberta.ca. This is achieved by using radioligands that selectively bind to these targets. By administering a radioligand before and after the administration of a drug, or by comparing binding potentials at different drug doses, researchers can determine the proportion of transporters occupied by the drug nih.govturkupetcentre.netresearchgate.net.

Studies using PET imaging with radioligands like (S,S)-[18F]FMeNER-D2 have investigated the occupancy of the norepinephrine transporter (NET) by duloxetine, the racemic form of which contains this compound as the active enantiomer researchgate.netnih.gov. These studies provide quantitative data on the extent to which duloxetine binds to NET at various doses. For example, research has indicated that duloxetine achieves NET occupancy ranging from approximately 30% to 40% following single doses of 20 mg to 60 mg researchgate.netnih.gov. The estimated dose for 50% NET occupancy (ED50) was reported to be around 76.8 mg, with an estimated plasma drug concentration (EC50) of 58.0 ng/mL researchgate.net.

Furthermore, these imaging techniques have also assessed SERT occupancy by duloxetine. At doses of 20 mg, 40 mg, and 60 mg, SERT occupancies were reported to be 71.3%, 80.6%, and 81.8%, respectively researchgate.net. These findings highlight the dose-dependent engagement of both SERT and NET by duloxetine, providing crucial preclinical data on its transporter binding profile. The development of selective PET tracers is essential for accurately mapping transporter availability and drug occupancy in the brain ualberta.ca.

Table 1: Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) Occupancy by Duloxetine

| Dose (mg) | NET Occupancy (%) | SERT Occupancy (%) | Reference |

| 20 | 29.7 | 71.3 | researchgate.net |

| 40 | 30.5 | 80.6 | researchgate.net |

| 60 | 40.0 | 81.8 | researchgate.net |

Note: Data presented for duloxetine, which contains this compound as the active enantiomer.

Genetic and Pharmacological Models for Dissecting Specific Pathways

Genetic and pharmacological models are indispensable tools for dissecting the specific roles of transporters and signaling pathways in mediating the effects of compounds like this compound. These models allow researchers to isolate the contribution of specific molecular targets or to mimic disease states.

Genetic Models: Studies employing genetically modified animal models, such as knockout or knockdown models for SERT and NET, are crucial for understanding the functional significance of these transporters nih.govnih.gov. For example, research investigating the interplay between SERT and NET function has utilized knockout mice to examine how genetic alterations in these transporters affect behavioral phenotypes, such as harm avoidance and novelty seeking nih.gov. By comparing the responses of wild-type animals to those with depleted SERT or NET, researchers can attribute observed effects directly to the targeted transporter nih.govnih.gov. These models enable the elucidation of the molecular basis for ligand recognition and selectivity by the transporters, often guided by structural biology and computational modeling nih.gov.

Metabolic Fate and Biotransformation Research of S Norduloxetine in Model Systems

Identification of Metabolic Pathways In Vitro (e.g., Human Liver Microsomes, Recombinant Enzymes)

In vitro models are essential tools for studying drug metabolism, allowing researchers to assess the activity of metabolites from their parent compounds. nih.gov These systems, which can be integrated into high-throughput screening platforms, help identify compounds that become active through metabolic processes. nih.gov The liver is a primary site for drug metabolism, and in vitro studies often utilize liver-derived preparations. nih.govbioivt.com

Commonly used in vitro systems include:

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net

Recombinant Enzymes: These are individual human CYP enzymes expressed in cell lines, which allow for the precise identification of which specific enzyme is responsible for a particular metabolic reaction. nih.gov

Hepatocytes: Whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of a drug's biotransformation. nih.govbioivt.com

Studies on duloxetine (B1670986), the parent compound of (S)-Norduloxetine, have utilized these systems to map its metabolic fate. The primary pathways involve oxidation and subsequent conjugation. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2D6) in Biotransformation

The biotransformation of duloxetine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are central to Phase I metabolism. nih.govresearchgate.net Research has identified two main CYP isozymes responsible for the oxidative metabolism of duloxetine: CYP1A2 and CYP2D6. nih.govaustinpublishinggroup.comnih.gov

These enzymes catalyze the initial oxidative steps, including the N-desmethylation that forms norduloxetine, as well as the oxidation of the naphthyl ring to produce hydroxylated metabolites. nih.gov

CYP1A2: This enzyme constitutes a significant portion of the total CYP content in the human liver and is involved in the metabolism of numerous xenobiotics, including several antidepressants and antipsychotics. researchgate.netaustinpublishinggroup.comhelsinki.fi Its activity can be induced by factors such as cigarette smoke. austinpublishinggroup.com For duloxetine, CYP1A2 is a key enzyme in its oxidative metabolism. nih.govaustinpublishinggroup.com

CYP2D6: This enzyme is highly polymorphic, meaning its activity varies significantly among individuals due to genetic differences. bpac.org.nzoslomet.no These variations can lead to classifications of individuals as poor, intermediate, normal, or ultrarapid metabolizers. oslomet.no CYP2D6 plays a crucial role in the metabolism of many psychoactive drugs. bpac.org.nz Studies have shown that a patient's CYP2D6 genotype significantly affects duloxetine exposure, with poor metabolizers having substantially higher concentrations of the drug compared to normal metabolizers. nih.govoslomet.no

The table below summarizes the key enzymes involved in the Phase I metabolism of duloxetine, the precursor to this compound.

| Enzyme | Role in Duloxetine Metabolism | Notes |

| CYP1A2 | Major enzyme for oxidative metabolism, including oxidation of the naphthyl ring. nih.govnih.gov | Constitutes about 13% of all CYP proteins in the liver. researchgate.net |

| CYP2D6 | Major enzyme for oxidative metabolism. nih.govnih.gov | Exhibits significant genetic polymorphism, affecting drug exposure. oslomet.no |

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I oxidation, duloxetine and its metabolites, including the hydroxylated forms of norduloxetine, undergo Phase II conjugation reactions. nih.govuomus.edu.iq These reactions attach small, polar endogenous molecules to the drug or its metabolites, a process that significantly increases their water solubility and facilitates their excretion from the body. nih.govresearchgate.netslideshare.net The primary Phase II pathways are glucuronidation and sulfation. nih.gov

Glucuronidation: This is one of the most common conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs). slideshare.netreactome.org It involves the attachment of glucuronic acid to functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups on the substrate. slideshare.netwashington.edu

Sulfation: This pathway is catalyzed by sulfotransferases (SULTs) and involves the transfer of a sulfonate group to the substrate. slideshare.netnih.gov Sulfation generally leads to inactive, water-soluble metabolites. uomus.edu.iq For phenolic compounds, sulfation is a particularly prevalent metabolic pathway. nih.govresearchgate.net

For duloxetine, the hydroxylated metabolites formed by CYP enzymes are subsequently conjugated with glucuronic acid or sulfate (B86663) before being eliminated. nih.gov

Metabolite Characterization and Stereochemical Integrity

The characterization of metabolites is a critical step in understanding the complete metabolic profile of a drug. For duloxetine, multiple metabolites have been identified in research settings. Following the initial N-desmethylation to norduloxetine and hydroxylation of the naphthyl ring, these metabolites are further processed through conjugation. nih.gov Research on the novel serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor ammoxetine, for example, identified a primary oxidative metabolite and its subsequent glucuronide conjugate, demonstrating a typical pathway that may also apply to norduloxetine. nih.gov The stereochemical integrity of chiral drugs and their metabolites is an important consideration, although specific studies on the potential chiral inversion of this compound are not detailed in the available literature.

Synthesis of this compound Metabolites for Research Standards

To accurately study and quantify drug metabolites in biological samples, pure analytical standards are required. mdpi.com The chemical synthesis of metabolites is therefore a crucial aspect of drug metabolism research. nih.gov In the context of duloxetine, several putative Phase I and Phase II metabolites have been synthesized to serve as research standards. nih.gov

A 2004 study detailed the synthesis of several potential duloxetine metabolites, including: nih.gov

Phase I Metabolites: 4-hydroxy-, 5-hydroxy-, and 6-hydroxyduloxetine.

Phase II Metabolites: The corresponding glucuronide and sulfate conjugates of the hydroxylated metabolites.

This synthesis enables researchers to compare the synthesized standards with metabolites found in in vitro and in vivo samples, confirming their structure and allowing for quantitative analysis. nih.gov

| Synthesized Duloxetine Metabolites nih.gov |

| Phase I (Oxidative) |

| 4-Hydroxyduloxetine |

| 5-Hydroxyduloxetine |

| 6-Hydroxyduloxetine |

| 5-Hydroxy-6-methoxyduloxetine |

| 6-Hydroxy-5-methoxyduloxetine |

| 5,6-Dihydroxyduloxetine |

| 4,6-Dihydroxyduloxetine |

| Phase II (Conjugates) |

| Glucuronide conjugates of hydroxylated metabolites |

| Sulfate conjugates of hydroxylated metabolites |

Comparative Metabolic Studies of Enantiomers in Research Systems

Duloxetine is administered as a single (+)-(S)-enantiomer. Consequently, comparative metabolic studies of its enantiomers are not a relevant area of investigation for the parent drug itself. Its metabolite, norduloxetine, is formed through N-desmethylation, a process mediated by CYP1A2 and CYP2D6. nih.govnih.gov While norduloxetine is a chiral molecule that can exist as (S)- and (R)-enantiomers, the available research literature does not focus on a direct comparative metabolic study between these two enantiomers.

However, the influence of stereochemistry on metabolism is a known phenomenon. For instance, studies on norfluoxetine (a metabolite of a different antidepressant) have demonstrated that the formation of its (R)- and (S)-enantiomers is mediated by different CYP enzymes, with CYP2D6 being solely responsible for the formation of S-norfluoxetine at therapeutic concentrations. nih.govresearchgate.net This highlights the importance of stereochemistry in drug metabolism, though specific comparative data for the enantiomers of norduloxetine are not provided in the reviewed sources. The metabolic rate of the parent compound, duloxetine, is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, which affects the plasma concentrations of duloxetine and subsequently the formation of its metabolites, including this compound. nih.govoslomet.no

Advanced Analytical Chemistry for S Norduloxetine Research

Spectroscopic Characterization for Conformational and Interaction Studies

The precise three-dimensional structure and molecular interactions of (S)-Norduloxetine are fundamental to its efficacy and mechanism of action. Spectroscopic methods offer non-destructive, high-resolution analytical capabilities to probe these properties. Circular Dichroism (CD) spectroscopy is particularly valuable for assessing chirality and conformational aspects, while Nuclear Magnetic Resonance (NMR) spectroscopy excels in mapping molecular interactions at an atomic level.

Circular Dichroism for Chiral Purity and Conformation

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules jascoinc.comntu.edu.sgunivr.it. This phenomenon arises from the interaction of polarized light with chiral chromophores within a molecule.

Chiral Purity: this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms. CD spectroscopy is highly sensitive to this stereochemistry. A pure enantiomer will exhibit a characteristic CD spectrum, often characterized by positive and negative bands corresponding to the Cotton Effect, which are directly related to its absolute configuration jascoinc.comntu.edu.sgspectroscopyasia.com. By comparing the CD spectrum of a synthesized sample to a known standard or by analyzing the spectral response, researchers can accurately determine and confirm the enantiomeric purity of this compound, distinguishing it from its (R)-enantiomer or a racemic mixture ntu.edu.sgspectroscopyasia.com. A racemic mixture, containing equal amounts of both enantiomers, would ideally show no net CD signal.

Conformation: Beyond establishing enantiomeric excess, CD spectroscopy can also provide valuable information about the conformational state of molecules. While most prominently used for analyzing the secondary and tertiary structures of biomacromolecules like proteins jascoinc.comnih.gov, CD can also detect conformational changes in smaller chiral molecules. When this compound interacts with a chiral environment, such as a biological target, changes in its CD spectrum can indicate induced conformational alterations or provide insights into the stereochemical arrangement of the complex nih.gov.

Table 6.3.1.1: Illustrative Circular Dichroism Spectral Features for Chiral Compound Analysis

| Spectral Feature | Typical Observation for a Pure Chiral Compound | Interpretation |

| Wavelength of Max/Min | Specific wavelengths (e.g., 250-300 nm range) | Corresponds to electronic transitions within chiral chromophores, providing spectral fingerprints. |

| Molar Ellipticity (Δε) | Distinct positive or negative values | The sign and magnitude of Δε are characteristic of the absolute configuration and molecular conformation. |

| Spectral Shape | A unique pattern of positive and negative bands | Serves as a qualitative identifier for a specific enantiomer, allowing differentiation from its mirror image. |

NMR Spectroscopy for Ligand-Target Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for investigating molecular structures and interactions in solution, offering atomic-level resolution without the need for crystallization mdpi.comirbm.comjaptamers.co.uk. For this compound, NMR is instrumental in understanding its binding mechanisms with biological targets, such as the serotonin-norepinephrine reuptake transporter (SERT) nih.govmeduniwien.ac.at.

Ligand-Target Interaction Mapping: NMR techniques allow researchers to map the precise sites of interaction between this compound and its target proteins. This involves observing how the NMR signals of either the ligand or the target protein change upon complex formation. Key NMR methods employed for this purpose include chemical shift mapping, Saturation Transfer Difference (STD) NMR, and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) mdpi.comnih.govd-nb.info.

Mechanism of Interaction Studies:

Chemical Shift Mapping: This method involves monitoring the NMR spectra of a labeled target protein (or ligand) during titration with the binding partner. Changes in chemical shifts, line widths, or peak intensities of specific nuclei indicate regions that are affected by the interaction mdpi.comresearchgate.net. These perturbations can then be mapped onto the three-dimensional structure of the target to delineate the binding interface. The observed changes are dependent on the exchange rate between the free and bound states of the molecules researchgate.net.

STD-NMR: Particularly useful for studying weak interactions, STD-NMR relies on the transfer of saturation from the protein to the bound ligand. When the ligand dissociates, this saturation is transferred into the bulk solution, leading to detectable NMR signals. The intensity of these signals for different parts of the ligand reveals which atoms are in close proximity to the protein surface, thereby mapping the ligand's binding epitope nih.govd-nb.info.

General Binding Information: NMR can also provide data on binding affinity, stoichiometry, and the orientation of the ligand within the binding pocket, contributing to a comprehensive understanding of the molecular recognition process mdpi.comirbm.comjaptamers.co.uk.

Table 6.3.2.1: NMR Techniques for Studying this compound-Target Interactions

| NMR Technique | Application in this compound Research | Information Gained |

| Chemical Shift Mapping | Ligand-Target Binding Site Identification | Identifies specific residues on the target protein (e.g., SERT) whose chemical environments are altered upon binding of this compound, mapping the interaction interface. |

| STD-NMR | Ligand Epitope Mapping | Reveals which regions or atoms of this compound are in direct contact with the target protein, providing insights into the ligand's orientation and binding mode. |

| WaterLOGSY | Ligand-Target Binding Detection | Detects binding of this compound to target proteins by observing changes in the NMR signal of bulk water molecules that interact with the bound ligand. |

Theoretical Frameworks, Computational Studies, and Future Research Directions

Computational Chemistry and Molecular Modeling of (S)-Norduloxetine

Computational chemistry plays a pivotal role in elucidating the molecular mechanisms underlying the action of this compound, aiding in the understanding of its interactions with target transporters and guiding the design of new therapeutic agents.

Molecular Docking and Dynamics Simulations with Transporter Proteins

Molecular docking and dynamics simulations provide atomic-level insights into how this compound binds to its primary targets, SERT and NET. These studies help identify key amino acid residues involved in ligand binding and characterize the dynamic interactions over time. While direct molecular dynamics simulations specifically on this compound are less commonly reported than on its parent compound, duloxetine (B1670986), studies on duloxetine offer significant insights. For instance, homology modeling of the norepinephrine (B1679862) transporter (NET) and subsequent docking of duloxetine have identified critical residues such as Phenylalanine 72 (F72), Aspartic acid 75 (D75), Tyrosine 152 (Y152), and Phenylalanine 317 (F317) as crucial for ligand binding mdpi.com. Aspartic acid 75 (D75), in particular, is highlighted for its role in recognizing the basic amino group present in monoamine transporter inhibitors and substrates mdpi.com. These computational approaches allow researchers to visualize the binding poses and estimate binding affinities, contributing to a deeper understanding of the structure-activity relationships mdpi.comacs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish correlations between the chemical structure of compounds and their biological activity. For this compound and its analogues, QSAR studies can predict the activity of novel compounds, thereby guiding the synthesis of molecules with enhanced potency, selectivity, or improved pharmacokinetic properties mdpi.comqsartoolbox.orgnih.govmdpi.com. These models typically involve the generation of molecular descriptors (e.g., physicochemical properties, topological indices, pharmacophore features) and their statistical correlation with experimental activity data. By identifying key structural features that contribute to transporter inhibition, QSAR can facilitate the rational design of new serotonin (B10506) and norepinephrine reuptake inhibitors acs.orgmdpi.com. For example, QSAR models have been developed for various classes of transporter inhibitors, providing a framework for exploring chemical space around known pharmacophores acs.org.

Stereoselectivity in Ligand-Target Interactions: Theoretical Implications

The stereochemistry of this compound is fundamental to its pharmacological activity, as enantiomers of chiral drugs often exhibit distinct interactions with biological targets. This compound is known to be significantly more potent in inhibiting SERT compared to its (R)-enantiomer nih.govacs.orgnih.gov. Studies on duloxetine indicate that the (S)-enantiomer is approximately twice as active as the (R)-enantiomer in inhibiting both serotonin and norepinephrine reuptake, and it is this more potent enantiomer that is marketed as a single-enantiomer drug nih.gov. Theoretical implications suggest that the specific three-dimensional arrangement of atoms in this compound allows for optimal fit and interaction within the binding pockets of SERT and NET. Differences in stereochemical requirements between SERT and NET have been observed for various analogues, where S-enantiomers might favor SERT and R-enantiomers might favor NET, though this pattern can be modulated by subtle structural changes nih.gov. The theoretical understanding of these stereoselective interactions is crucial for explaining differential transporter affinities and for designing enantiomerically pure drugs with improved therapeutic profiles.

Novel Research Applications of this compound as a Pharmacological Tool

Beyond its direct therapeutic role, this compound and related compounds serve as valuable pharmacological tools in neuroscience research. They are employed in experimental models to dissect the roles of serotonin and norepinephrine in various physiological and pathological processes, including pain modulation and the study of depression. For instance, duloxetine has been utilized in studies investigating the analgesic effects and synergistic interactions with other pain-relieving agents like opioids in animal models of neuropathic pain researchgate.netplos.org. Its ability to modulate descending pain pathways makes it a useful probe for understanding pain mechanisms researchgate.net. Furthermore, in studies exploring augmentation strategies for depression, compounds like duloxetine are used in conjunction with other therapeutic modalities, such as in the tail suspension test, to investigate pharmacological interactions and potential synergistic effects oup.comoup.com.

Unexplored Research Avenues and Mechanistic Questions

Despite extensive research, several avenues for exploring this compound remain, presenting opportunities for future investigations. A significant area for further research is the complete structural elucidation of the human NET transporter, which, along with SERT, is a key target. Obtaining high-resolution crystal structures of these transporters bound to this compound would provide invaluable atomic-level detail for understanding their complex interactions and for refining computational models mdpi.com. Additionally, while the primary mechanism of action involving SERT and NET inhibition is well-established, further research could explore potential off-target effects or novel, less-understood mechanisms that might contribute to its therapeutic or side-effect profiles. Investigating the precise molecular basis for the observed stereoselectivity in transporter binding and exploring the impact of minor structural modifications on these interactions could lead to the development of next-generation monoamine transporter modulators with even greater specificity and efficacy.

Q & A

Q. What are the established synthetic pathways for (S)-Norduloxetine, and how do reaction conditions influence enantiomeric purity?

this compound, a key intermediate or metabolite of the antidepressant duloxetine, is synthesized via enzymatic resolution or asymmetric catalysis. For example, lipase-mediated kinetic resolution of racemic precursors is a common method, where reaction parameters (pH, temperature, solvent polarity) critically impact enantioselectivity . Researchers must validate purity using chiral HPLC (e.g., Chiralpak® columns) and report enantiomeric excess (ee) with spectroscopic data (NMR, MS) .

Q. How is this compound characterized pharmacologically in preliminary in vitro assays?

Standard assays include receptor binding studies (e.g., serotonin/norepinephrine transporters) and functional assays (cAMP accumulation). Use primary neuronal cultures or transfected cell lines, ensuring consistency in buffer composition (e.g., HEPES, ion concentrations) and control compounds (e.g., duloxetine as a reference). Report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d₃) is optimal. Validate methods per ICH guidelines for selectivity, linearity (R² > 0.99), and precision (%CV < 15%). Include sample preparation details (protein precipitation, solid-phase extraction) to address matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference. Design comparative studies using:

Q. What experimental strategies optimize the enantioselective synthesis of this compound for large-scale preclinical studies?

Use high-throughput screening (HTS) to evaluate catalysts (e.g., Rhodium-BINAP complexes) or enzymes (e.g., Candida antarctica lipase B). Monitor reaction progress via real-time FTIR or Raman spectroscopy. For scale-up, prioritize solvent sustainability (e.g., switch from THF to 2-MeTHF) and report yield, ee, and process mass intensity (PMI) .

Q. How do researchers address batch-to-batch variability in this compound’s physicochemical properties?

Implement quality-by-design (QbD) principles:

- Critical quality attributes (CQAs): Melting point, solubility, crystallinity.

- Process parameters: Cooling rate during crystallization, milling time.

Use multivariate analysis (e.g., PCA or PLS) to identify root causes. Cross-validate results with accelerated stability studies (40°C/75% RH for 3 months) .

Q. What methodologies validate the target engagement of this compound in complex disease models?

Combine PET imaging (e.g., [¹¹C]-DASB for serotonin transporter occupancy) with behavioral assays (e.g., forced swim test in rodents). Use knockout models (e.g., SERT⁻/⁻ mice) to confirm specificity. For translational relevance, correlate target engagement with biomarker changes (e.g., plasma BDNF levels) .

Methodological and Reporting Standards

Q. How should researchers design statistically robust dose-response studies for this compound?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Sample size: Power analysis (α = 0.05, β = 0.2) with G*Power software.

- Dose selection: Based on pilot studies or allometric scaling (e.g., mg/kg for rodents vs. human equivalents).

- Blinding: Randomize treatment groups and use vehicle controls.

Report raw data in supplementary files, including outliers and justification for exclusion .

Q. What are the best practices for reporting negative or inconclusive results in this compound studies?

Follow ARRIVE 2.0 guidelines for preclinical research:

- Clearly state hypotheses and null results.

- Provide raw datasets and analysis code (e.g., GitHub repositories).

- Discuss potential confounders (e.g., batch effects, circadian variability).

Submit negative data to repositories like Zenodo to combat publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.